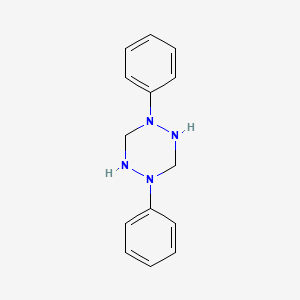

1,4-Diphenyl-1,2,4,5-tetrazinane

Description

Properties

IUPAC Name |

1,4-diphenyl-1,2,4,5-tetrazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-3-7-13(8-4-1)17-11-16-18(12-15-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMXKZWCEPJOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NN(CNN1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297111 | |

| Record name | 1,4-diphenyl-1,2,4,5-tetrazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37046-82-5 | |

| Record name | NSC114090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-diphenyl-1,2,4,5-tetrazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Diphenyl 1,2,4,5 Tetrazinane and Its Analogues

Direct Synthesis Approaches

Direct synthetic methods aim to construct the 1,2,4,5-tetrazinane ring from acyclic precursors in one or more concerted steps. These approaches often rely on condensation and cyclization reactions.

Condensation Reactions with Phenylhydrazine (B124118) Derivatives

The condensation of phenylhydrazine with a suitable carbonyl source, typically formaldehyde (B43269), represents a fundamental approach to the 1,4-diphenyl-1,2,4,5-tetrazinane core. This reaction involves the formation of multiple carbon-nitrogen bonds to assemble the six-membered ring. The reaction between phenylhydrazine and formaldehyde can, however, lead to a variety of products, including formaldehyde phenylhydrazone, depending on the reaction conditions. nih.gov In some instances, complex polymeric materials are formed. For example, the reaction of p-phenylenediamine (B122844) and phenylhydrazine with formaldehyde in dimethylformamide (DMF) at elevated temperatures has been shown to produce a terpolymer, indicating the propensity of these reagents to form extended networks. nih.govnih.gov

The controlled condensation to yield the discrete this compound molecule requires careful management of stoichiometry and reaction conditions to favor the cyclic dimer over linear or polymeric side products.

Cyclization Reactions utilizing Carbonyl Precursors

The cyclization of two equivalents of a phenylhydrazine derivative with two equivalents of a carbonyl compound, such as formaldehyde, is a key strategy for forming the 1,4-disubstituted-1,2,4,5-tetrazinane ring. This [2+2] cyclocondensation builds the heterocyclic core. While specific procedures for the parent this compound are not extensively detailed in readily available literature, the formation of related ring-fused hexahydro-1,2,4,5-tetrazines demonstrates the viability of this synthetic route. rsc.org

The general mechanism involves the initial formation of a hydrazone intermediate from the reaction of phenylhydrazine with the carbonyl precursor. Subsequent dimerization and cyclization of this intermediate, or a related species, leads to the formation of the saturated tetrazinane ring.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation by combining three or more reactants. While MCRs are widely used for the synthesis of various heterocyclic compounds, their application to the direct synthesis of this compound is not well-documented in the scientific literature. However, the general principles of MCRs suggest a potential route involving the one-pot reaction of two equivalents of phenylhydrazine, two equivalents of a carbonyl source, and potentially a catalytic or mediating agent to facilitate the cyclization. The development of such a strategy would provide a highly convergent and atom-economical approach to the tetrazinane scaffold.

Indirect Synthesis via Transformation of Related Heterocycles

Indirect synthetic methods involve the chemical modification of pre-existing heterocyclic rings, primarily through reduction reactions of their unsaturated counterparts, such as 1,2,4,5-tetrazines and dihydro-1,2,4,5-tetrazines.

Reductive Pathways from 1,2,4,5-Tetrazines

A common and effective indirect route to this compound involves the reduction of the corresponding aromatic 1,2,4,5-tetrazine (B1199680). The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, including the 3,6-diphenyl derivative, is well-established. nih.govharvard.edu These precursors can then be subjected to reduction to yield the saturated tetrazinane ring.

One documented method for a related transformation is the reduction of 3,6-substituted-1,2,4,5-tetrazines to 1,6-dihydro-1,2,4,5-tetrazines using sodium borohydride (B1222165). researchgate.net This initial reduction of the aromatic system provides a dihydrotetrazine intermediate, which can potentially be further reduced to the fully saturated hexahydro-1,2,4,5-tetrazinane. The choice of reducing agent and reaction conditions is critical to achieve the desired level of saturation without causing ring cleavage or other side reactions.

| Precursor | Reducing Agent | Product | Reference |

| 3,6-Disubstituted-1,2,4,5-tetrazine | Sodium Borohydride | 1,6-Dihydro-1,2,4,5-tetrazine | researchgate.net |

Reduction of Dihydro-1,2,4,5-tetrazines

The final step in many indirect syntheses of this compound is the reduction of a partially saturated dihydro-1,2,4,5-tetrazine intermediate. As mentioned previously, 1,6-dihydro-1,2,4,5-tetrazines can be prepared from the corresponding tetrazines. researchgate.net The existence of various substituted dihydro-1,2,4,5-tetrazine derivatives, such as diethyl 1,4-bis(4-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, has been confirmed through synthesis and crystallographic analysis. nih.gov

The reduction of these dihydro intermediates to the fully saturated 1,2,4,5-tetrazinane ring can be accomplished using a variety of reducing agents. Common reagents for the reduction of C=N double bonds, such as sodium borohydride or catalytic hydrogenation, could be employed for this transformation. masterorganicchemistry.com The specific conditions would need to be optimized to ensure complete reduction without affecting other functional groups present in the molecule.

| Precursor | Potential Reducing Agent | Product |

| 1,4-Diaryl-1,4-dihydro-1,2,4,5-tetrazine | Sodium Borohydride | 1,4-Diaryl-1,2,4,5-tetrazinane |

| 1,4-Diaryl-1,4-dihydro-1,2,4,5-tetrazine | H₂/Catalyst (e.g., Pd/C) | 1,4-Diaryl-1,2,4,5-tetrazinane |

Derivatization of Tetrazinan-3-ones and Related Structures

The synthesis of the this compound ring system can be theoretically approached through the chemical modification of tetrazinan-3-one or related thio-analogues. These methods would typically involve a series of reactions including reduction and N-arylation to achieve the desired 1,4-diphenyl substitution pattern on the saturated tetrazinane core.

One potential precursor for such a synthesis is 1,2,4,5-tetrazinane-3-thione, which can be synthesized from the reaction of thiocarbohydrazide (B147625) with a suitable carbonyl compound. The thione functionality can then be a site for further derivatization. For instance, alkylation of the sulfur atom, followed by reductive desulfurization and concurrent or subsequent reduction of the tetrazine ring, could provide a pathway to the saturated tetrazinane core. The introduction of the phenyl groups on the nitrogen atoms would likely proceed through N-arylation reactions, potentially using a phenylating agent like phenyllithium (B1222949) or a palladium-catalyzed cross-coupling reaction.

A general representation of a hypothetical reaction pathway starting from a tetrazinan-3-one derivative is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reduction of Carbonyl | LiAlH₄ or NaBH₄ in a suitable solvent (e.g., THF, Ethanol) | 1,2,4,5-Tetrazinan-3-ol |

| 2 | N-Arylation | Phenylboronic acid, Cu(OAc)₂, pyridine (B92270) in a suitable solvent (e.g., DCM) | 1,4-Diphenyl-1,2,4,5-tetrazinan-3-ol |

| 3 | Deoxygenation | Barton-McCombie deoxygenation or similar methods | This compound |

It is important to note that while these steps are based on established organic chemistry principles, their specific application to the synthesis of this compound from a tetrazinan-3-one precursor requires further experimental validation.

Advanced Structural Elucidation and Conformational Analysis of 1,4 Diphenyl 1,2,4,5 Tetrazinane

Solution-State Structural and Conformational Studies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For 1,4-diphenyl-1,2,4,5-tetrazinane, these methods would be crucial in confirming the presence of key structural motifs and providing insights into the geometry of the tetrazinane ring and the orientation of the phenyl substituents.

In a hypothetical analysis, the FT-IR and Raman spectra would be expected to display characteristic bands corresponding to the vibrations of the N-H, C-H, C-N, and C-C bonds within the molecule. The phenyl groups would give rise to distinct aromatic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region, as well as C=C stretching bands within the 1600-1450 cm⁻¹ range. The saturated tetrazinane ring would be characterized by C-H stretching vibrations of the methylene (B1212753) groups (if present, depending on the specific tautomeric form and ring conformation) below 3000 cm⁻¹.

Crucially, the N-H stretching vibrations, expected in the 3400-3200 cm⁻¹ region, would be a key indicator of the tetrazinane structure and would be sensitive to hydrogen bonding. The C-N stretching vibrations, anticipated in the 1250-1020 cm⁻¹ range, would also be characteristic of the heterocyclic ring.

Table 1: Hypothetical Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3400-3200 | N-H stretch | Amine |

| 1600-1450 | C=C stretch | Aromatic |

| 1250-1020 | C-N stretch | Amine |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization.

For this compound (C₁₄H₁₆N₄), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the precise determination of the elemental composition.

The fragmentation of this compound under electron ionization would likely proceed through several pathways, driven by the stability of the resulting fragments. Cleavage of the N-N bonds within the tetrazinane ring is a probable initial step. The loss of nitrogen-containing fragments, such as N₂, NH, or N₂H₂, would be anticipated.

Another significant fragmentation pathway would involve the cleavage of the C-N bond connecting the phenyl groups to the tetrazinane ring. This would lead to the formation of a stable phenyl cation (C₆H₅⁺) at m/z 77 or related fragments. The observation of fragments corresponding to the aniline (B41778) radical cation (C₆H₅NH⁺) would also be plausible. The relative abundances of these fragment ions would provide valuable information for piecing together the molecular structure.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| [M]⁺ | Molecular Ion | [C₁₄H₁₆N₄]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 92 | Aniline radical cation | [C₆H₅NH]⁺ |

| [M-28]⁺ | Loss of N₂ | [C₁₄H₁₆N₂]⁺ |

| [M-93]⁺ | Loss of phenylamine | [C₈H₁₁N₃]⁺ |

It is important to reiterate that the data presented in the tables are hypothetical and based on established principles of spectroscopy. Experimental verification through the synthesis and subsequent analysis of this compound is necessary to confirm these predictions.

Chemical Reactivity and Mechanistic Pathways of 1,4 Diphenyl 1,2,4,5 Tetrazinane

Reactions at Nitrogen Centers

The nitrogen atoms in the 1,4-diphenyl-1,2,4,5-tetrazinane ring are key sites for chemical reactions, including alkylation, acylation, and protonation. These reactions are fundamental to modifying the compound's structure and properties.

N-Alkylation and N-Acylation Reactions

The nitrogen centers of the tetrazinane ring can undergo N-alkylation and N-acylation, although specific studies on this compound itself are not extensively detailed in the provided results. However, related tetrazine derivatives offer insights into these potential reactions. For instance, the acylation of 3,6-diphenyl-1,2,4,5-tetraza-3,6-diborinane has been studied, revealing complex reaction pathways. lookchem.com In the case of 3,6-diphenyl-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine, reaction with methyl chloroformate yields dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate. researchgate.net Similarly, reaction with 2-chlorobenzoyl chloride produces 1-(2-chlorobenzoyl)-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine. researchgate.net The acylation of 1,2-dihydro-1,2,4,5-tetrazine with benzoyl chloride in the presence of pyridine (B92270) yields 1-benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine. researchgate.net These examples suggest that the nitrogen atoms in this compound are susceptible to attack by acylating agents, leading to the formation of N-acylated products.

Universal acylation reagents, such as acyl-1,4-dihydropyridines, which act as sources of acyl radicals, have been developed for a wide range of acylation reactions. mdpi.com While not directly applied to this compound in the provided context, these reagents highlight a modern approach to acylation that could potentially be adapted for this substrate.

Table 1: Examples of N-Acylation Reactions on Related Tetrazine Derivatives

| Starting Material | Reagent | Product | Reference |

| 3,6-diphenyl-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine | Methyl chloroformate | Dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate | researchgate.net |

| 3,6-diphenyl-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine | 2-Chlorobenzoyl chloride | 1-(2-Chlorobenzoyl)-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine | researchgate.net |

| 1,2-dihydro-1,2,4,5-tetrazine | Benzoyl chloride/Pyridine | 1-Benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine | researchgate.net |

| 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazene | Glacial acetic acid, Sodium nitrite (B80452) | 3,6-diphenyl-1,2,4,5-tetrazine (B188303) | researchgate.net |

Protonation and Basicity Studies

The basicity of the tetrazine ring is a significant factor in its reactivity. Studies on 3,6-diphenyl-1,2,4,5-tetrazine have determined its basicity in aqueous sulfuric acid, with a pKBH+ of -4.8. osi.lv Quantum chemical calculations indicate that the tetrazine ring is a nonpolar, highly aromatic system, and its aromaticity decreases significantly upon protonation, which destabilizes the protonated form. osi.lv This suggests that while the nitrogen atoms can be protonated, the resulting cation is considerably less stable. The ability of solvents like hexafluoroisopropanol (HFIP) to form hydrogen bonds with 1,2,4,5-tetrazines can activate them for reactions without leading to full protonation of the tetrazine or other reactants like enamines. nih.govdicp.ac.cn

Reactions at Carbon Centers

Functionalization of Phenyl Substituents

The phenyl groups attached to the tetrazinane ring can be functionalized to modify the molecule's properties. While specific examples for this compound are not provided, general strategies for functionalizing phenyl rings in complex molecules are well-established. For instance, in porphyrin chemistry, Suzuki-Miyaura cross-coupling reactions are used to introduce various aryl groups onto a porphyrin core. nih.gov This methodology could potentially be applied to modify the phenyl substituents of this compound, allowing for the introduction of a wide range of functional groups to tune its electronic and steric characteristics.

Reactivity of the Tetrazinane Ring Carbons

The carbon atoms within the tetrazinane ring are involved in cycloaddition reactions, a hallmark of tetrazine chemistry. 1,2,4,5-Tetrazines are well-known for their participation in inverse electron-demand Diels-Alder reactions with various dienophiles, such as strained alkenes. nih.govnih.gov This reactivity is fundamental to their use in bioorthogonal chemistry. ontosight.ainih.gov Typically, these cycloadditions occur across the C3 and C6 atoms of the tetrazine ring. nih.govdicp.ac.cn

Ring-Opening and Ring-Transformation Reactions

The tetrazinane ring can undergo ring-opening and ring-transformation reactions, often triggered by cycloaddition events or reaction with specific reagents.

A significant and unprecedented reaction pathway for 1,2,4,5-tetrazines is the formal [4+2] cycloaddition across the N1 and N4 nitrogen atoms with enamines, promoted by hexafluoroisopropanol (HFIP) or the Lewis acid ZnCl₂. nih.govdicp.ac.cnnih.gov This reaction is followed by a retro [4+2] cycloaddition, leading to the loss of a nitrile and the formation of a 1,2,4-triazine (B1199460) derivative. nih.govdicp.ac.cnnih.gov This represents a significant ring-transformation, converting the tetrazine core into a triazine. The reaction conditions, particularly the use of HFIP, are crucial for directing the reaction towards this N1/N4 cycloaddition pathway instead of the more common C3/C6 cycloaddition. nih.govdicp.ac.cn

Table 2: Ring-Transformation Reaction of 1,2,4,5-Tetrazines

| Tetrazine Reactant | Reagent(s) | Product | Key Features | Reference(s) |

| 3,6-bis(thiomethyl)-1,2,4,5-tetrazine | Aryl-conjugated enamines, HFIP | 5-aryl-1,2,4-triazine | Unprecedented N1/N4 cycloaddition; Ring transformation | nih.govdicp.ac.cn |

| 3,6-bis(thiomethyl)-1,2,4,5-tetrazine | Ketone-derived enamines, ZnCl₂ | 1,2,4-triazines | Lewis-acid promoted N1/N4 cycloaddition; Expanded scope | nih.gov |

Furthermore, the reaction of 3,6-disubstituted 1,2,4,5-tetrazines with S-nucleophiles can lead to substitution at the carbon atoms of the tetrazine ring. researchgate.net In some cases, particularly with imidazo[1,2-b] ontosight.ainih.govnih.govresearchgate.nettetrazines, the nucleophilic attack occurs at an unsubstituted carbon atom, leading to substitution of a hydrogen atom. researchgate.net These reactions demonstrate the electrophilic nature of the tetrazine ring carbons.

The synthesis of ring-fused hexahydro-1,2,4,5-tetrazines has also been explored, leading to the isolation of stable rotational isomers. rsc.org This highlights the conformational dynamics that can be present in saturated tetrazinane systems.

Oxidative Transformations to Dihydro- and Aromatic Tetrazines

The oxidation of substituted 1,2,4,5-tetrazine (B1199680) precursors is a fundamental step in the synthesis of the corresponding aromatic 1,2,4,5-tetrazines. This process typically proceeds via a dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized. The direct oxidation of a saturated this compound would first yield a dihydrotetrazine, which can then be further oxidized to the aromatic tetrazine.

The oxidation of 1,4-dihydro-1,2,4,5-tetrazine derivatives to their aromatic counterparts is a common final step in many synthetic routes. A variety of oxidizing agents and conditions have been employed for this transformation, with the choice often depending on the nature of the substituents on the tetrazine ring and their sensitivity to oxidative conditions.

One of the most frequently used methods involves the generation of nitrous gas in situ from sodium nitrite (NaNO₂) and an acid, such as hydrochloric acid or acetic acid. nih.gov This procedure is typically performed at low temperatures (e.g., 0 °C) to control the reaction. nih.gov However, this method can sometimes result in lower yields when the substrate contains sensitive functional groups, like amino groups, that are also susceptible to oxidation.

Other reagents have also been successfully utilized for the oxidation of dihydrotetrazines. These include metal oxides and enzymatic or photocatalytic methods, which can offer milder reaction conditions. The table below summarizes various reported methods for the oxidation of dihydrotetrazines to aromatic tetrazines.

| Oxidant/Method | Reagents & Conditions | Notes |

| Nitrous Acid | NaNO₂, aq. HCl or Acetic Acid, 0 °C | Widely used, but can be harsh on sensitive functional groups. nih.gov |

| Photocatalysis | Methylene (B1212753) Blue, 660 nm LED | Offers quantitative yields under mild conditions. nih.gov |

| Enzymatic Oxidation | Horseradish Peroxidase | Provides fast reaction rates under biological conditions. nih.gov |

| Thermal Oxidation | Heat | Acyclic adducts can undergo thermal oxidative cyclization to form tetrazines. uni.lu |

In some synthetic pathways, dihydro-1,2,4,5-tetrazines are formed as stable, isolable intermediates which are then subjected to a separate oxidation step. uni.lu In other cases, particularly in one-pot syntheses, the dihydrotetrazine intermediate is generated and oxidized in the same reaction mixture without isolation. nih.gov

Mechanistic Investigations of Key Reactions

The reactivity of aromatic 1,2,4,5-tetrazines, particularly in cycloaddition reactions, has been the subject of detailed mechanistic investigations. These studies are crucial for understanding and predicting their behavior in various applications, from organic synthesis to bioorthogonal chemistry.

A significant finding in the study of tetrazine reactivity is the discovery of an unprecedented N1/N4 cycloaddition pathway. nih.gov For decades, it was understood that 1,2,4,5-tetrazines exclusively undergo [4+2] cycloadditions across the C3 and C6 positions. However, research has shown that in the presence of a hydrogen-bonding solvent like hexafluoroisopropanol (HFIP), 1,2,4,5-tetrazines can react with aryl-conjugated enamines across the N1 and N4 atoms. nih.gov This transformation is proposed to proceed through a formal [4+2] cycloaddition across the nitrogen atoms, followed by a formal retro-[4+2] cycloaddition that expels a nitrile and, after aromatization, yields a 1,2,4-triazine derivative. nih.gov The unique role of HFIP is attributed to its ability to activate the tetrazine through hydrogen bonding without being acidic enough to protonate the enamine reactant. nih.gov

Computational studies have provided further mechanistic insights into the more conventional C3/C6 inverse electron-demand Diels-Alder reactions. nih.gov These investigations have revealed that the reactivity differences between various substituted tetrazines are not solely governed by Frontier Molecular Orbital (FMO) theory, as was traditionally assumed. nih.gov Instead, factors such as Pauli repulsion and the energy required to distort the reactants into the transition-state geometry play a decisive role. nih.gov For example, the higher reactivity of 3,6-diphenyl-1,2,4,5-tetrazine compared to 3,6-dimethyl-1,2,4,5-tetrazine is primarily due to lower distortion energy and increased electrostatic attraction, with orbital interactions playing a less significant part. rsc.org

The table below summarizes key mechanistic findings for reactions involving aromatic 1,2,4,5-tetrazines.

| Reaction Type | Key Mechanistic Features | Influencing Factors |

| N1/N4 Cycloaddition | Formal [4+2] cycloaddition across nitrogen atoms, followed by retro-[4+2] cycloaddition and aromatization. nih.gov | Solvent hydrogen-bonding (e.g., HFIP), enamine structure. nih.gov |

| C3/C6 Diels-Alder | Reactivity is significantly influenced by Pauli repulsion and distortion energy, not just FMO interactions. nih.govrsc.org | Substituents on the tetrazine ring, nature of the dienophile. nih.gov |

| Regioselectivity | Unsymmetrical tetrazines can exhibit high regioselectivity, sometimes opposite to what is expected based on simple electronic effects. nih.gov | Electronic and steric properties of substituents. nih.gov |

These mechanistic studies underscore the complex and versatile reactivity of the 1,2,4,5-tetrazine core, revealing novel reaction pathways and providing a more nuanced understanding of their well-established cycloaddition chemistry.

Theoretical and Computational Chemistry of 1,4 Diphenyl 1,2,4,5 Tetrazinane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in determining the electronic landscape of 1,4-diphenyl-1,2,4,5-tetrazinane. Unlike its aromatic counterpart, 3,6-diphenyl-1,2,4,5-tetrazine (B188303), which features a planar, electron-deficient ring system, the saturated this compound has a non-aromatic, puckered ring. This structural difference fundamentally alters its electronic properties and stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of tetrazine derivatives. For the related aromatic tetrazines, DFT calculations are often employed to determine their heats of formation (HOFs), analyze frontier molecular orbitals (HOMO-LUMO), and predict reactivity in cycloaddition reactions. rsc.orgnih.gov For instance, studies on substituted aromatic tetrazines show that electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing their reactivity in inverse electron-demand Diels-Alder reactions. rsc.orgresearchgate.net

In the case of the saturated this compound, DFT calculations would reveal a significantly larger HOMO-LUMO gap compared to aromatic tetrazines, indicative of its higher kinetic stability and lower reactivity. DFT calculations performed on 1,4-dihydro-1,2,4,5-tetrazine derivatives using the B3LYP method have been used to calculate molecular stabilization energies and validate experimental findings from X-ray diffraction. researchgate.net These studies confirm that the dihydro derivatives are not homoaromatic. researchgate.net

Table 1: Calculated Electronic Properties of Representative Tetrazine Derivatives using DFT Note: This table includes data for related tetrazine compounds to illustrate the general application of DFT, as specific data for this compound is not readily available in the literature.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3,6-bis(trifluoromethyl) -1,2,4,5-tetrazine | B3LYP/6-31G(d) | -8.5 | -4.0 | 4.5 | rsc.orgresearchgate.net |

| 3,6-diphenyl-1,2,4,5-tetrazine | B3LYP/6-31G(d) | -6.8 | -2.5 | 4.3 | rsc.orgresearchgate.net |

| Tetrazolo-[1,5-b]-1,2,4,5-tetrazine (TETZ) | B3LYP/6-31G* | -8.31 | -2.75 | 5.56 | nih.gov |

| 1,4-Diacyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine | B3LYP | Stabilization energies calculated | researchgate.net |

Ab initio calculations, which are based on first principles without empirical parameters, have also been applied to understand the properties of tetrazine systems. Early studies on 3,6-diphenyl-1,2,4,5-tetrazine using the ab initio method with a 6-31G++ basis set concluded that the tetrazine ring is a nonpolar, highly aromatic system. osi.lv Upon protonation, the aromaticity significantly decreases, which destabilizes the protonated form. osi.lv For the saturated this compound, ab initio calculations would be expected to confirm the absence of aromaticity and provide precise geometric parameters and energies for its various conformers.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the saturated this compound ring is a key area of theoretical investigation. Unlike the rigid, planar aromatic tetrazine ring, the hexahydrotetrazinane ring is expected to adopt non-planar conformations to minimize steric and torsional strain, much like cyclohexane.

The primary conformations anticipated for the tetrazinane ring are the chair and boat forms. researchgate.net Studies on 1,4-dihydro-1,2,4,5-tetrazine derivatives have shown that the central six-membered ring can adopt either a boat or a chair conformation depending on the substituents. researchgate.net For this compound, the two bulky phenyl groups attached to the nitrogen atoms will have a profound influence on the conformational equilibrium. The most stable conformation would likely be a chair form where the two phenyl groups occupy equatorial positions to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions. libretexts.org

Research on ring-fused hexahydro-1,2,4,5-tetrazines has demonstrated the existence of stable rotational isomers (rotamers) around the C(sp²)-C(sp³) bond at room temperature, which were successfully isolated. rsc.org This highlights the significant energy barriers to conformational changes in such saturated systems, a feature that could be explored in this compound concerning the rotation of the N-phenyl bonds.

Table 2: Conformational Features of Tetrazine Rings

| Compound Type | Ring Structure | Predominant Conformation(s) | Key Influencing Factors | Reference |

|---|---|---|---|---|

| Aromatic 1,2,4,5-Tetrazines | Planar | Planar | π-conjugation, Aromaticity | osi.lv |

| 1,4-Dihydro-1,2,4,5-tetrazines | Non-planar | Boat or Chair | Nature of substituents (N-acyl vs. N-aroyl) | researchgate.net |

| Hexahydro-1,2,4,5-tetrazinanes | Non-planar | Chair (expected) | Minimization of 1,3-diaxial strain | libretexts.orgrsc.org |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as NMR and IR spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the identity and stereochemistry of a compound.

Methods like the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT have proven effective in accurately predicting ¹³C and ¹⁵N NMR chemical shifts for nitrogen-containing heterocycles. nih.gov Such calculations could be used to distinguish between different conformers or isomers of this compound, as the chemical shifts of the ring atoms would be highly sensitive to their local electronic and magnetic environments. Similarly, theoretical vibrational (IR) spectra can be calculated. researchgate.netdigitellinc.com The frequencies and intensities of the vibrational modes, such as N-N and N-C stretching, would be characteristic of the saturated tetrazinane ring's conformation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms, calculating activation energies, and exploring potential reaction pathways. For aromatic tetrazines, extensive computational studies have detailed the mechanism of the inverse electron-demand Diels-Alder (iEDDA) reaction. nih.govchemrxiv.org These studies, often using DFT, map out the potential energy surface of the reaction, identify the transition state structures, and explain the influence of solvents and substituents on the reaction rate. rsc.orgnih.gov

Table 3: Computationally Studied Reaction Parameters for Tetrazine Cycloadditions Note: This table presents data for the well-studied cycloaddition reactions of aromatic tetrazines to illustrate the application of computational modeling.

| Reactants | Reaction Type | Computational Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|---|

| 1,2,4,5-Tetrazine (B1199680) + Enamine | [4+2] Cycloaddition | DFT | Reaction Pathway | HFIP solvent promotes N1/N4 over C3/C6 cycloaddition via H-bonding | nih.gov |

| Substituted Tetrazines + trans-Cyclooctene | iEDDA | DFT | Activation Energy (ΔG‡) | Electron-withdrawing groups lower the activation barrier | rsc.org |

| Tetrazine + Vinylboronic Acid | iEDDA | DFT (Activation Strain Model) | Reaction Rate | Rate enhancement due to the electron-donating capability of the boronate anion | nih.gov |

| Large set of Tetrazines + trans-Cyclooctene | iEDDA | Automated DFT Screening | Reaction Barriers | Generated a large dataset for developing machine learning models | chemrxiv.org |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at 0 K (or include thermal corrections), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time at a given temperature. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be employed to visualize and quantify its dynamic behavior in a solvent. Key applications would include:

Conformational Dynamics: Simulating the transitions between different chair and boat conformers of the tetrazinane ring to determine the free energy landscape and the rates of ring flipping.

Solvent Structuring: Investigating how solvent molecules (e.g., water) arrange around the hydrophobic phenyl groups and the polar N-N bonds of the heterocycle.

Phenyl Group Rotation: Studying the rotational dynamics of the two phenyl groups and the energy barriers associated with their movement.

While specific MD studies on this compound are not prominent in the literature, similar simulations on other nitrogen-rich heterocycles, such as bis-tetrazole acetamides, have been used to assess the stability and interactions of these molecules, demonstrating the utility of the approach. researchgate.net

Exploration of Derivatization and Analogues of 1,4 Diphenyl 1,2,4,5 Tetrazinane

Synthesis of Substituted 1,4-Diphenyl-1,2,4,5-tetrazinane Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic strategies. One common approach involves the use of substituted phenylhydrazines in the initial cyclization reaction. By employing phenylhydrazines with different substituents on the aromatic ring, a wide array of derivatives can be accessed.

Another strategy for derivatization involves the direct modification of the pre-formed this compound ring. However, the stability of the tetrazinane ring can be a limiting factor in this approach.

A series of 1,2,4,5-tetrazines with various substituents have been synthesized to explore their properties. nih.gov The substituents, varying in size and electronic properties, are introduced to modulate the characteristics of the resulting compounds. nih.gov The general synthetic scheme often involves the reaction of a nitrile with hydrazine (B178648), followed by oxidative dimerization. For conjugatable scaffolds, different functional groups can be incorporated to allow for further chemical modifications. nih.gov

Table 1: Examples of Substituted 1,2,4,5-Tetrazine (B1199680) Derivatives and their Synthetic Routes

| Derivative Type | Substituent (R) | Synthetic Approach | Reference |

|---|---|---|---|

| Symmetrically Substituted | 3,6-di-2-pyridyl | Reaction of 2-cyanopyridine (B140075) with hydrazine hydrate (B1144303) followed by oxidation. | researchgate.net |

| Asymmetrically Substituted | 3-aryl-6-(functionalized) | Stepwise synthesis involving the formation of an intermediate imidate, followed by reaction with a second nitrile and cyclization. | nih.gov |

| Conjugatable Scaffolds | Various (e.g., with carboxylic acid or amine handles) | Synthesized from functionalized nitriles or by post-synthetic modification of a reactive handle. | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Structure-Reactivity Relationships within the 1,2,4,5-Tetrazinane Scaffold

The reactivity of the 1,2,4,5-tetrazinane ring is significantly influenced by the nature of the substituents at the 3- and 6-positions. In the case of this compound, the electronic properties of the phenyl groups play a crucial role.

Computational studies, such as those employing Density Functional Theory (DFT), have been used to analyze the reactivity of 1,2,4,5-tetrazine derivatives. researchgate.net These studies calculate various electronic descriptors to understand the relationship between structure and reactivity. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. researchgate.net

Electron-withdrawing substituents on the phenyl rings are expected to lower the energy of the LUMO, making the tetrazinane ring more susceptible to nucleophilic attack. Conversely, electron-donating groups would raise the LUMO energy, potentially decreasing its reactivity towards nucleophiles. In the context of cycloaddition reactions, such as the inverse electron demand Diels-Alder reaction, electron-withdrawing groups on the tetrazine ring generally enhance the reaction rate with electron-rich dienophiles. nih.govresearchgate.net

Table 2: Influence of Substituents on the Reactivity of the 1,2,4,5-Tetrazine Ring

| Substituent Type | Effect on Electron Density of Tetrazine Ring | Impact on Reactivity in Inverse Electron Demand Diels-Alder Reactions | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases | Increases reactivity with electron-rich dienophiles. | nih.govresearchgate.net |

| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Increases | Decreases reactivity with electron-rich dienophiles. | nih.govresearchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Synthesis and Characterization of Spiro- and Fused-Ring Tetrazinanes

The synthesis of more complex architectures, such as spiro- and fused-ring tetrazinanes, has been an area of active research. These structures often exhibit unique three-dimensional shapes and properties.

Fused-Ring Tetrazinanes: The synthesis of fused, tricyclic 1,2,3,4-tetrazine (B1252208) ring systems has been reported, starting from 5,5'-dinitro-bis,1,2,4-triazole. nih.govresearchgate.net Although this is a 1,2,3,4-tetrazine, the synthetic principles can be relevant to the 1,2,4,5-tetrazine system. The process involves a di-N-amino compound which is then oxidized to form the fused tricyclic tetrazine. nih.govresearchgate.net Another approach to fused systems involves the condensation of 5,6-diamino-4,7-phenanthroline with α-dicarbonyl compounds to yield 1,4,5,12-tetraazatriphenylenes. nih.gov

Spiro-Tetrazinanes: The synthesis of spiro compounds often involves cycloaddition reactions. For instance, spirooxindoles incorporating a triazole ring have been synthesized via a [3+2] cycloaddition reaction between an azomethine ylide and a chalcone (B49325) derivative. nih.gov While not directly involving a tetrazinane ring, this methodology highlights the utility of cycloaddition reactions in constructing spirocyclic systems.

The characterization of these complex molecules relies on a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the connectivity and stereochemistry of the molecule.

Infrared (IR) spectroscopy: To identify characteristic functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

X-ray Crystallography: To unambiguously determine the solid-state structure. researchgate.net

Table 3: Examples of Spiro- and Fused-Ring Tetrazine Systems

| System Type | Synthetic Strategy | Key Characterization Techniques | Reference |

|---|---|---|---|

| Fused Tricyclic 1,2,3,4-Tetrazine | Multi-step synthesis from 5,5'-dinitro-bis,1,2,4-triazole involving amination and oxidation. | Thermal Analysis, X-ray Crystallography | nih.govresearchgate.net |

| 1,4,5,12-Tetraazatriphenylenes | Condensation of 5,6-diamino-4,7-phenanthroline with α-dicarbonyl compounds. | NMR, Mass Spectrometry | nih.gov |

| Spirooxindoles | [3+2] Cycloaddition reaction. | FT-IR, 1H-NMR, 13C-NMR, CHN Analysis | nih.gov |

| Ring-fused hexahydro-1,2,4,5-tetrazines | Not detailed in provided context, but isolation of rotational isomers was achieved. | NMR Kinetic Studies | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Stereochemical Aspects and Chiral Derivatization

The 1,2,4,5-tetrazinane ring is not planar and can exist in different conformations, such as chair and boat forms. The substituents on the nitrogen and carbon atoms influence the preferred conformation and can lead to the existence of stereoisomers.

The introduction of chirality into 1,2,4,5-tetrazinane derivatives can be achieved through several methods:

Use of Chiral Starting Materials: Employing chiral phenylhydrazines in the synthesis will lead to the formation of chiral this compound derivatives.

Chiral Auxiliaries: Attaching a chiral auxiliary to the tetrazinane scaffold can direct the stereochemical outcome of subsequent reactions.

Chiral Chromatography: Separation of a racemic mixture of a chiral tetrazinane derivative into its individual enantiomers can be accomplished using chiral stationary phases in high-performance liquid chromatography (HPLC).

The design of conformationally stable rotational isomers around the C(sp2)–C(sp3) axis at the C3-position of hexahydro-1,2,4,5-tetrazines has been reported. rsc.org In this work, the individual rotamers were stable enough to be isolated by silica (B1680970) gel column chromatography at room temperature. rsc.org The mechanism of isomerization between these rotamers was investigated using NMR kinetic studies. rsc.org

The demand for chiral recognition and separation is significant in various fields, and the development of chiral derivatizing agents is a key aspect of this research. researchgate.net

Table 4: Approaches to Chiral Derivatization of Tetrazinanes

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Use of Chiral Starting Materials | Incorporation of a chiral center from the initial reactants. | Synthesis using enantiomerically pure substituted phenylhydrazine (B124118). | researchgate.net |

| Chiral Derivatizing Agents | Reaction with a chiral reagent to form diastereomers that can be separated. | Not specifically detailed for tetrazinanes in the provided context, but a general and powerful method. | researchgate.net |

| Resolution of Racemates | Separation of enantiomers from a racemic mixture. | Chiral HPLC. | researchgate.net |

| Atropisomerism | Isolation of stable rotational isomers. | Isolation of rotamers of ring-fused hexahydro-1,2,4,5-tetrazines. | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Applications of 1,4 Diphenyl 1,2,4,5 Tetrazinane in Chemical Sciences

Utility as Synthetic Building Blocks and Intermediates

The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring makes it a highly versatile building block in organic synthesis, primarily through its participation in inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.govnih.gov This reactivity allows for the construction of complex nitrogen-containing heterocycles.

3,6-Diphenyl-1,2,4,5-tetrazine (B188303) serves as a stable and readily available diene for these cycloaddition reactions. chemimpex.com It reacts with a wide array of dienophiles, such as strained alkenes, to yield various heterocyclic products. nih.govresearchgate.net This specific reactivity has been harnessed in "click chemistry" to efficiently create complex molecular architectures. chemimpex.com

The partially saturated 1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is also a key intermediate. ontosight.ai Research has explored its use as a foundational structure for synthesizing more complex molecules that may possess therapeutic properties. ontosight.ai Furthermore, studies have shown that the cycloaddition of 1,2,4,5-tetrazines can be directed to occur across the nitrogen atoms (a formal 1,4-cycloaddition) instead of the typical carbon atoms, providing a novel pathway to functionalized 1,2,4-triazines under specific solvent conditions. nih.gov

Table 1: Reactivity of Diphenyl-Tetrazine Derivatives in Synthesis

| Derivative | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 3,6-Diphenyl-1,2,4,5-tetrazine | Inverse-Electron-Demand Diels-Alder (iEDDA) | Nitrogen-containing heterocycles | nih.govchemimpex.com |

| 1,2,4,5-Tetrazines | Formal 1,4-Cycloaddition | 1,2,4-Triazines | nih.gov |

Contributions to Materials Chemistry

The unique electronic and structural properties of diphenyl-tetrazine derivatives make them valuable components in the field of materials chemistry, from polymer synthesis to the development of advanced functional materials.

Precursors for Polymer Synthesis

Diphenyl-tetrazine moieties have been successfully incorporated into polymer backbones. A notable example is the synthesis of an alternating copolymer of pyridine (B92270) and 1,4-diphenyl-1,2,4,5-tetrazine. usm.edu This was achieved through a "click-type" bis-1,3-dipolar cycloaddition polymerization, resulting in a high molecular weight polymer soluble in various organic solvents. usm.edursc.org

The general class of tetrazines has also been explored for creating high-nitrogen content polymers, which are of interest for their thermal stability and energetic properties. core.ac.uk Although the polymerization of vinyl-substituted tetrazines has been challenging, the synthesis of 3,6-divinyl-1,2,4,5-tetrazine, a tetraaza analogue of divinylbenzene, has been achieved, opening pathways to new tetrazine-based materials and networks. core.ac.uk

Components in Functional Materials (excluding energetic materials performance details)

Diphenyl-substituted tetrazines are key components in the design of functional materials due to their distinct optical and electronic properties. chemimpex.comontosight.ai 3,6-Diphenyl-1,2,4,5-tetrazine and its derivatives are utilized as precursors for dyes and sensors. chemimpex.com Their inherent fluorescence and redox activity are central to these applications. researchgate.net

These compounds are considered candidates for n-type semiconducting materials because of their desirable electronic characteristics, including reversible reduction and low-lying n → π* electronic transitions that result in their characteristic color. researchgate.net Their structure and electronic properties also suggest potential for use in organic electronic materials like Organic Light-Emitting Diodes (OLEDs) and in organic solar cells. chemimpex.comontosight.ai The ability to tune the electronic properties by altering the substituents on the tetrazine ring allows for the targeted design of materials for specific applications, such as fluorogenic probes for bio-imaging. nih.govnih.gov

Role in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen-rich tetrazine ring is an excellent ligand for coordinating with metal ions. The presence of phenyl groups can further influence the electronic properties and steric environment of the resulting metal complexes. Bis(tetrazine) ligands, where two phenyl-tetrazine units are linked, can form unique "tweezer-like" structures that act as hosts for metal ions like silver(I). nih.gov

Upon coordination, the geometry of the ligand can change significantly. For instance, the coordination of silver(I) to a bis(tetrazine) tweezer leads to the formation of 1D polymeric chains where the tweezer opens up to chelate the metal ion through its nitrogen atoms. nih.gov Such coordination polymers can accommodate a wide variety of counter-anions. nih.gov The resulting complexes exhibit distinct electrochemical and UV-visible absorption properties compared to the free ligand. nih.gov Furthermore, polymers incorporating the 1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine unit have shown a high capability for complexation with metal salts, such as those of cobalt. usm.edu

Table 2: Examples of Metal Coordination with Diphenyl-Tetrazine Derivatives

| Ligand Type | Metal Ion | Resulting Structure | Key Feature | Reference |

|---|---|---|---|---|

| Bis(tetrazine) Tweezer | Silver(I) | 1D Polymeric Chain | Ligand opening upon coordination | nih.gov |

Potential in Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve non-covalent interactions, are evident in the behavior of diphenyl-tetrazine derivatives. The π-stacking of the electron-poor tetrazine rings is a key interaction that can reinforce the structure of molecules, such as in bis(tetrazine) tweezers. nih.gov

Furthermore, tetrazine derivatives can participate in self-assembly on surfaces. For instance, thiolated tetrazines have been used to form self-assembled monolayers (SAMs) on gold surfaces. nih.gov These functionalized surfaces exhibit consistent redox behavior corresponding to the interconversion between the tetrazine and its dihydrotetrazine form. nih.gov This property allows for the controlled modification of surfaces, demonstrating the potential of tetrazine-based systems in creating organized molecular assemblies for applications in electronics and sensing.

Conclusion and Future Perspectives in 1,4 Diphenyl 1,2,4,5 Tetrazinane Research

Summary of Current Understanding and Research Gaps

Current scientific literature is heavily skewed towards the aromatic 3,6-diphenyl-1,2,4,5-tetrazine (B188303) and the partially saturated 1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine. ontosight.aiontosight.aiontosight.ai These compounds are well-known for their unique electronic properties and reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, which has led to their widespread use in bioorthogonal chemistry, materials science, and pharmaceuticals. ontosight.aiharvard.eduresearchgate.net

In stark contrast, research directly addressing 1,4-Diphenyl-1,2,4,5-tetrazinane is sparse. The fundamental understanding of this saturated heterocycle is primarily based on studies of related hexahydro-1,2,4,5-tetrazine systems. For instance, research on ring-fused hexahydro-1,2,4,5-tetrazines has demonstrated their existence and conformational stability, even allowing for the isolation of rotational isomers (atropisomers) at room temperature. rsc.orgresearchgate.net This highlights the complex stereochemistry inherent to the saturated ring system.

The primary research gap is the comprehensive study of the specific this compound compound. Its fundamental properties, synthetic accessibility, and reactivity remain largely unexplored. The transition from a planar, aromatic system (tetrazine) to a three-dimensional, saturated scaffold (tetrazinane) fundamentally alters the molecule's characteristics, and this difference has not been systematically investigated.

| Feature | 3,6-Diphenyl-1,2,4,5-tetrazine | 1,4-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine | This compound |

| Ring System | Aromatic | Partially Saturated | Fully Saturated (Hexahydro) |

| Geometry | Planar | Relatively Planar ontosight.ai | 3D Conformation (e.g., chair/boat) |

| Key Reactivity | Inverse Electron-Demand Diels-Alder (IEDDA) harvard.edunih.gov | Can be acylated researchgate.net | Largely Unexplored |

| Research Status | Extensively Studied | Moderately Studied ontosight.airesearchgate.net | Sparsely Studied rsc.orgresearchgate.net |

Emerging Synthetic Strategies

The synthesis of this compound is not well-established, but logical synthetic pathways can be proposed based on existing knowledge.

Reduction of Unsaturated Precursors: The most direct route would involve the catalytic hydrogenation of the more accessible 1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine. ontosight.ai The selection of catalyst (e.g., Palladium, Platinum, or Nickel-based) and reaction conditions would be critical to achieve complete saturation of the ring without causing cleavage of the N-N bonds.

Cyclization Reactions: Drawing from general methods for synthesizing saturated azacycles, another approach could involve the cyclization of a linear precursor. mdpi.comnih.gov For example, a bimolecular cyclocondensation of N-phenylhydrazine with a two-carbon electrophile like a glyoxal (B1671930) derivative, followed by reaction with another equivalent of N-phenylhydrazine, could potentially form the tetrazinane ring, though this would require significant methodological development.

Modern Synthetic Methods: Techniques like microwave-assisted synthesis or flow chemistry, which have been explored for accelerating the synthesis of tetrazine precursors, could be adapted to optimize the formation of the tetrazinane ring. ontosight.ai Furthermore, transition-metal-catalyzed methods are emerging as powerful tools for constructing saturated N-heterocycles and could be applied to this target. nih.gov

Advanced Characterization Methodologies

The characterization of this compound would rely on a suite of modern analytical techniques.

Spectroscopy: Standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry would be essential for confirming the molecular structure.

Stereochemical Analysis: Due to the non-planar nature of the saturated ring, detailed conformational analysis would be crucial. Advanced NMR techniques, such as variable-temperature (VT-NMR) studies and Nuclear Overhauser Effect (NOE) experiments, would be invaluable for investigating conformational equilibria and the dynamics of ring inversion and nitrogen inversion. researchgate.netyoutube.com These methods would also be key to studying the potential for stable atropisomers, as has been observed in related systems. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including the precise bond lengths, bond angles, and the solid-state conformation of the six-membered ring and its phenyl substituents. This technique has been vital in studying dihydro-tetrazine derivatives. researchgate.net

Untapped Chemical Reactivity and Transformation Pathways

The reactivity of this compound is expected to be fundamentally different from its unsaturated analogues. The absence of the electron-deficient aromatic ring means that the characteristic IEDDA reactions of tetrazines will not be possible. This opens up a new field of chemical exploration.

Ring Stability and Opening: A key area of investigation would be the stability of the tetrazinane ring. The reactivity of the N-N and N-C single bonds under various conditions (acidic, basic, reductive, oxidative) is unknown. This could lead to novel ring-opening or ring-contraction reactions, yielding other heterocyclic or acyclic structures.

N-Functionalization and Coordination Chemistry: The nitrogen atoms in the saturated ring possess lone pairs of electrons that should be significantly more basic and nucleophilic than those in an aromatic tetrazine. acs.org This suggests that the tetrazinane could be readily functionalized at the nitrogen atoms. Furthermore, these lone pairs could act as ligands to coordinate with metal centers, opening up possibilities in catalysis and the formation of novel coordination polymers.

Oxidative Transformations: The tetrazinane ring is in its most reduced state. Controlled oxidation could provide a pathway back to the 1,4-dihydro-1,2,4,5-tetrazine or even the fully aromatic 1,2,4,5-tetrazine (B1199680), potentially enabling its use as a reversible hydrogen storage system or as a trigger in responsive materials.

Prospects in Novel Chemical Applications

While speculative, the unique structural features of this compound suggest several promising areas for future applications, distinct from those of aromatic tetrazines.

Medicinal Chemistry: Saturated heterocycles are prevalent scaffolds in pharmaceuticals. nih.gov The three-dimensional structure of the tetrazinane ring could be used to design new pharmacophores that present the phenyl groups in specific spatial orientations for interacting with biological targets. The potential for stable atropisomers could also be exploited in stereoselective drug design. researchgate.net

Materials Science: The conformational rigidity or flexibility of the tetrazinane ring could be harnessed in polymer science. Incorporating this unit into a polymer backbone could impart specific secondary structures. Its hydrogen-bonding capabilities (with N-H protons) could also be used to direct the self-assembly of supramolecular structures.

Ligand Design in Catalysis: As mentioned, the nucleophilic nitrogen centers could serve as effective ligands for transition metals. Chiral versions of the tetrazinane could be developed as ligands for asymmetric catalysis, an area where saturated heterocycles have proven to be highly effective.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Diphenyl-1,2,4,5-tetrazinane, and how are intermediates characterized?

- Methodology : The compound is synthesized via cyclization reactions using aromatic carbonitriles and hydrazine hydrate. For example, 3,6-bis(aryl)-tetrazines are prepared by reacting nitriles with hydrazine under reflux, followed by oxidation. Intermediate hydrazones are characterized using FT-IR (C≡N stretch disappearance) and H NMR (NH proton signals) . Lawesson’s reagent may be employed to introduce sulfur-containing moieties (e.g., thiadiazole rings) .

Q. How is the structural integrity of this compound confirmed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is critical for resolving bond lengths and angles, particularly the tetrazine ring’s planarity . Complementary techniques include C NMR (to confirm aromaticity) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What spectroscopic features distinguish the tetrazine core in this compound?

- Methodology : UV-Vis spectroscopy reveals strong absorption bands at ~530–550 nm due to the tetrazine π→π* transition. Fluorescence studies (e.g., λ ~600 nm) indicate potential for optoelectronic applications . IR spectroscopy identifies N–N stretches (~1550 cm) and C–H out-of-plane bending for phenyl groups .

Advanced Research Questions

Q. How do experimental conditions influence the tautomeric equilibrium between 1,4-dihydro- and fully aromatic tetrazine forms?

- Methodology : Acylation with alkanoyl vs. aroyl chlorides selectively stabilizes 1,4-dihydro- (83) or 1,2-dihydrotetrazines (84). Solvent polarity (e.g., DMF vs. THF) and temperature modulate tautomer ratios, monitored via H NMR (disappearance of NH signals) and SC-XRD . Contradictions in literature reports may arise from insufficient control of moisture or oxygen levels during synthesis .

Q. What computational approaches validate the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict HOMO-LUMO gaps (~3.0 eV) and charge distribution, explaining electrophilic substitution patterns. Comparative studies with analogs (e.g., 1,3,4-thiadiazole derivatives) highlight the tetrazine ring’s electron-deficient nature, critical for inverse electron-demand Diels-Alder reactions .

Q. How can researchers resolve contradictions in spectroscopic data for tetrazine derivatives?

- Methodology : Discrepancies in N NMR chemical shifts or UV-Vis λ values often stem from solvent effects or aggregation. Use polarized continuum models (PCM) in DFT to simulate solvent interactions. Cross-validate with X-ray photoelectron spectroscopy (XPS) for nitrogen environment analysis .

Q. What strategies improve the stability of tetrazine-based polymers for energetic applications?

- Methodology : Incorporating electron-withdrawing substituents (e.g., nitro groups) or π-conjugated linkers (e.g., 1,4-phenylene) enhances thermal stability (TGA analysis shows decomposition >250°C). Copolymerization with vinyl monomers (e.g., divinylbenzene analogs) improves mechanical properties, though oxygen sensitivity requires inert-atmosphere processing .

Methodological Notes

- Synthetic Challenges : Trace moisture can hydrolyze intermediates; use molecular sieves or anhydrous solvents .

- Data Reproducibility : Report detailed crystallographic parameters (e.g., CCDC codes) and refinement statistics (R-factors) to enable cross-study comparisons .

- Safety : Tetrazines are often shock-sensitive; handle milligram quantities with anti-static equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.